

Gst-HG131 for Chronic Hepatitis B: A Technical Guide

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Compound of Interest

Compound Name: *Gst-HG131*

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Abstract

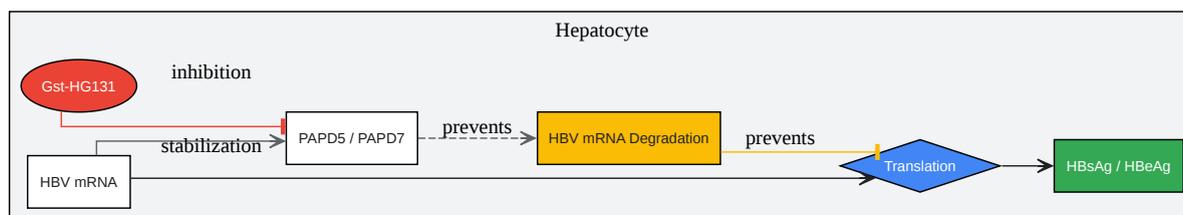
Gst-HG131 is a novel, orally bioavailable small-molecule inhibitor of Hepatitis B virus (HBV) antigen expression, currently in clinical development for the treatment of chronic hepatitis B (CHB). As a derivative of the dihydrobenzopyridooxazepine (DBP) chemical series, **Gst-HG131** has demonstrated significant potential in reducing Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) levels in both preclinical and clinical settings.[1] This document provides a comprehensive technical overview of **Gst-HG131**, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies.

Introduction

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure, defined by sustained HBsAg loss.[1] **Gst-HG131**, developed from the RG7834 chemical series, is an investigational agent designed to address this unmet need by directly targeting HBV RNA stability, leading to a reduction in the production of viral antigens.[1] This approach is aimed at breaking the state of immune tolerance in CHB patients and facilitating viral clearance. **Gst-HG131** has shown an improved safety profile compared to its predecessor, RG7834.[1]

Mechanism of Action

Gst-HG131 functions as an HBV RNA destabilizer by targeting the host's non-canonical poly(A) RNA polymerases, PAPD5 and PAPD7. These enzymes are crucial for the stabilization of HBV messenger RNA (mRNA) transcripts. By inhibiting PAPD5 and PAPD7, **Gst-HG131** leads to the degradation of HBV mRNA, which in turn suppresses the translation of viral proteins, including HBsAg and HBeAg.



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Caption: **Gst-HG131** inhibits PAPD5/PAPD7, leading to HBV mRNA degradation and reduced viral antigen production.

Preclinical Data

In Vitro Studies

Gst-HG131 has demonstrated potent inhibition of HBV antigen production in cell-based assays.

Parameter	Value	Cell Line
IC50 (HBsAg)	< 10 nM	HepG2.2.15
EC50 (HBsAg)	4.53 nM	HepG2.2.15
EC90 (HBsAg)	48.7 nM	HepG2.2.15

Table 1: In Vitro Efficacy of **Gst-HG131**[2]

In Vivo Studies

Studies in an adeno-associated virus/HBV (AAV-HBV) mouse model showed a robust, dose-dependent reduction of HBsAg.

Animal Model	Dosing	Outcome
AAV-HBV Mice	3-30 mg/kg	Robust, dose-dependent reduction of HBsAg

Table 2: In Vivo Efficacy of **Gst-HG131**[2]

Preclinical Safety

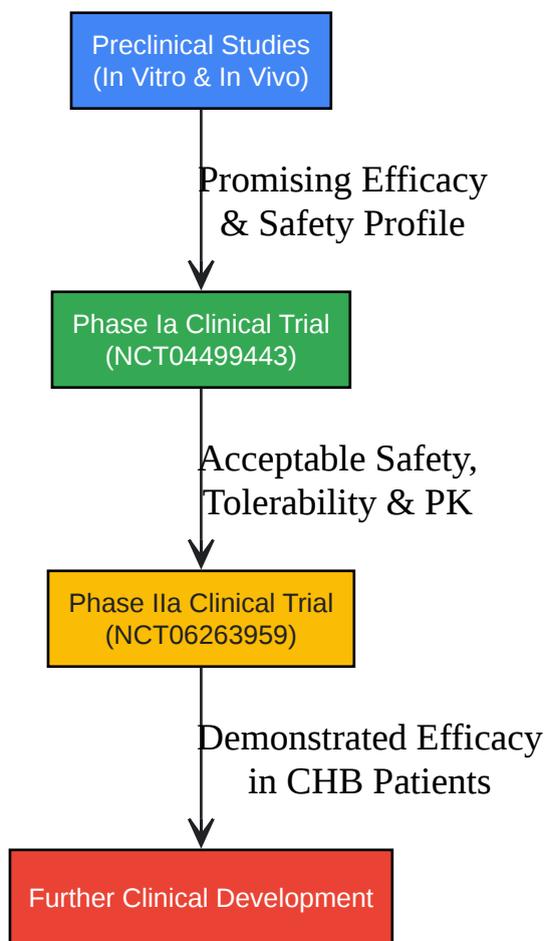
Preclinical safety studies have indicated a low risk of off-target effects and an improved safety profile over RG7834, particularly regarding neurotoxicity.[1][2] A 28-day toxicology study in rats and beagles revealed no significant safety signals.[2]

Species	Study	Observations
Rats	28-day Toxicology	No safety signals
Beagles	28-day Toxicology	No safety signals
Rats	Functional Observational Battery	Low risk of neurotoxicity

Table 3: Preclinical Safety Summary[2]

Clinical Development

Gst-HG131 progressed into clinical development in 2020.[1]



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Caption: **Gst-HG131** has progressed from preclinical studies to Phase IIa clinical trials.

Phase Ia Clinical Trial (NCT04499443)

A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial was conducted in healthy Chinese subjects.[2]

Pharmacokinetic Parameters (Single Ascending Dose)

Dose	t _{max} (h)	t _{1/2} (h)
10-300 mg	1 - 6	3.88 - 14.3

Table 4: Pharmacokinetics of **Gst-HG131** in Healthy Subjects (SAD)[2]

Key Findings:

- Single doses up to 300 mg and multiple doses up to 60 mg were generally safe and well-tolerated.[2]
- The 100 mg multiple ascending dose was stopped due to Grade II drug-related adverse events (nausea and dizziness) in over 50% of subjects.[2]
- Pharmacokinetic parameters were proportional to the dose.[2]
- Food intake reduced drug exposure.[2]
- Steady-state was achieved by day 4 in the multiple-dose study, with no apparent plasma accumulation by day 7.[2]

Phase IIa Clinical Trial (NCT06263959)

A randomized, double-blind, placebo-controlled Phase IIa study is evaluating the safety and efficacy of **Gst-HG131** in patients with chronic hepatitis B.[3]

Study Design:

- Patients on stable nucleos(t)ide analog (NA) therapy are randomized (4:1) to receive either **Gst-HG131** or a placebo.[3]
- The study includes cohorts receiving different doses for 28 days or 12 weeks.[3]

Preliminary Results:

- Phase II clinical trial data indicate that **Gst-HG131** is well-tolerated in CHB patients.
- Pharmacodynamic results show a significant decrease in HBsAg levels after multiple doses.
- In one dose group, the average decline in HBsAg was 87.12%, with a maximum drop of 1.64 Log₁₀ IU/mL and the greatest decline reaching 97.71%.

Experimental Protocols

In Vitro HBsAg/HBeAg Inhibition Assay (HepG2.2.15 Cells)

- Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express HBV.
- Culture Conditions: [Details on media, supplements, and incubation conditions are not publicly available].
- Treatment: Cells are treated with varying concentrations of **Gst-HG131**.
- Quantification of HBsAg/HBeAg: Supernatants are collected, and the levels of HBsAg and HBeAg are quantified using commercially available enzyme-linked immunosorbent assays (ELISA).
- Data Analysis: The 50% and 90% maximal effective concentrations (EC50 and EC90) are calculated.

In Vivo AAV-HBV Mouse Model

- Model: An adeno-associated virus (AAV) vector carrying the HBV genome is used to establish a persistent HBV infection in mice.
- Administration: [Details on the specific AAV serotype, HBV genome construct, and method of administration are not publicly available].
- Treatment: Mice are treated with **Gst-HG131** at various dose levels (e.g., 3-30 mg/kg).[2]
- Sample Collection: Blood samples are collected at specified time points.
- Analysis: Serum HBsAg levels are quantified to assess the in vivo efficacy of **Gst-HG131**.

Phase Ia Clinical Trial (NCT04499443) Methodology

- Study Design: A double-blind, randomized, placebo-controlled, single- and multiple-ascending dose trial in healthy Chinese subjects.[2]
- Single Ascending Dose (SAD): Cohorts received single doses of 10, 30, 60, 100, 150, 200, 250, or 300 mg of **Gst-HG131** or placebo. A food-effect cohort was also included at the 100

mg dose.[2]

- Multiple Ascending Dose (MAD): Cohorts received 30, 60, or 100 mg of **Gst-HG131** or placebo twice daily (BID).[2]
- Assessments: Safety and tolerability were assessed through monitoring adverse events, vital signs, 12-lead electrocardiograms, physical examinations, and clinical laboratory tests.[2]
- Pharmacokinetics: Blood, urine, and fecal samples were collected for pharmacokinetic analysis.[2]

Phase IIa Clinical Trial (NCT06263959) Methodology

- Study Design: A randomized, double-blind, placebo-controlled study in CHB patients on stable NA therapy.[3]
- Inclusion Criteria: Males and females aged 35-65, HBeAg negative, with HBsAg levels between 100 and 1500 IU/mL, and HBV DNA below the lower limit of quantification.[3]
- Treatment Arms: Patients are randomized 4:1 to receive **Gst-HG131** (at two different dose levels) or placebo for either 28 days or 12 weeks.[3]
- Primary Endpoint: Change from baseline in HBsAg levels.
- Secondary Endpoint: Safety and tolerability, assessed by the number of participants with adverse events.

Conclusion

Gst-HG131 is a promising novel HBV antigen inhibitor with a well-defined mechanism of action targeting host factors PAPD5 and PAPD7. Preclinical studies have demonstrated its potent in vitro and in vivo activity in reducing HBV antigens. Early clinical data from the Phase Ia trial in healthy volunteers have established an acceptable safety and pharmacokinetic profile, and preliminary results from the ongoing Phase IIa trial in CHB patients suggest good tolerability and significant efficacy in reducing HBsAg levels. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **Gst-HG131** as a component of a functional cure for chronic hepatitis B.

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References

- 1. Discovery and preclinical evaluations of GST-HG131, a novel HBV antigen inhibitor for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of the Novel Hepatitis B Virus Expression Inhibitor GST-HG131 in Healthy Chinese Subjects: a First-in-Human Single- and Multiple-Dose Escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
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